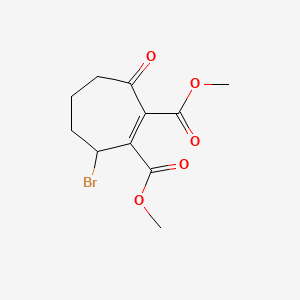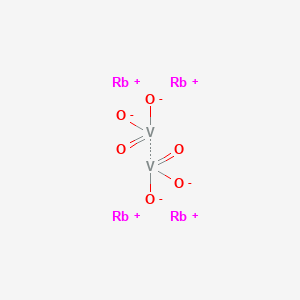
Vanadate (V2O74-), tetrarubidium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanadate (V2O74-), tetrarubidium is a compound consisting of vanadium and rubidium ions. Vanadate ions are known for their diverse oxidation states and complex chemistry, making them significant in various scientific fields. Tetrarubidium vanadate is particularly interesting due to its unique structural and electronic properties, which have implications in both fundamental research and practical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of vanadate compounds typically involves the reaction of vanadium pentoxide (V2O5) with rubidium hydroxide (RbOH) in an aqueous solution. The reaction is carried out under controlled pH and temperature conditions to ensure the formation of the desired vanadate species. The general reaction can be represented as: [ V2O5 + 4RbOH \rightarrow Rb4V2O7 + 2H2O ]
Industrial Production Methods: Industrial production of vanadate compounds often employs hydrothermal methods, where the reactants are subjected to high temperatures and pressures in an autoclave. This method ensures high purity and crystallinity of the final product. Additionally, precipitation stripping techniques can be used to extract vanadium ions from solutions, followed by the formation of vanadate compounds through controlled precipitation .
Análisis De Reacciones Químicas
Types of Reactions: Vanadate compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation state of vanadium and the presence of other reagents.
Common Reagents and Conditions:
Oxidation: Vanadate ions can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2).
Reduction: Reduction of vanadate ions can be achieved using reducing agents like sodium borohydride (NaBH4).
Substitution: Substitution reactions involve the replacement of one ligand in the vanadate complex with another, often facilitated by changes in pH or the presence of coordinating ligands.
Major Products: The products of these reactions vary depending on the specific conditions and reagents used. For example, oxidation of vanadate ions can lead to the formation of higher oxidation state vanadium compounds, while reduction can produce lower oxidation state species .
Aplicaciones Científicas De Investigación
Vanadate compounds, including tetrarubidium vanadate, have a wide range of applications in scientific research:
Chemistry: Used as catalysts in various chemical reactions due to their redox properties.
Biology: Employed as inhibitors of protein tyrosine phosphatases, making them valuable in studying cellular signaling pathways.
Medicine: Investigated for their potential antidiabetic and anticancer properties.
Industry: Utilized in the production of pigments, ceramics, and as components in batteries and other electronic devices .
Mecanismo De Acción
The mechanism of action of vanadate compounds is primarily based on their ability to mimic phosphate ions. This structural analogy allows vanadate ions to interact with enzymes and proteins that normally bind to phosphate, thereby inhibiting or altering their activity. For example, vanadate ions can inhibit protein tyrosine phosphatases by binding to their active sites, preventing the dephosphorylation of target proteins. Additionally, vanadate compounds can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparación Con Compuestos Similares
Vanadate compounds can be compared with other vanadium-based compounds, such as:
Orthovanadate (VO43-): Similar in structure but differs in the oxidation state and coordination environment.
Metavanadate (VO3-): Another vanadium oxide species with distinct chemical properties.
Polyoxovanadates: Larger clusters of vanadium oxide units with unique structural and electronic characteristics.
Tetrarubidium vanadate stands out due to its specific rubidium coordination, which can influence its solubility, stability, and reactivity compared to other vanadate species .
Propiedades
Fórmula molecular |
O6Rb4V2 |
|---|---|
Peso molecular |
539.75 g/mol |
Nombre IUPAC |
dioxido(oxo)vanadium;rubidium(1+) |
InChI |
InChI=1S/6O.4Rb.2V/q;;4*-1;4*+1;; |
Clave InChI |
WCZFWFKSUVVBDC-UHFFFAOYSA-N |
SMILES canónico |
[O-][V](=O)[O-].[O-][V](=O)[O-].[Rb+].[Rb+].[Rb+].[Rb+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


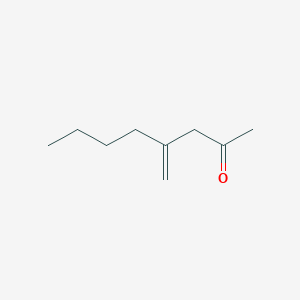





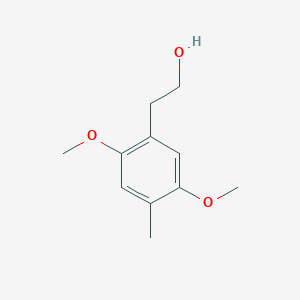

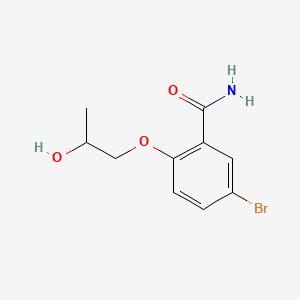
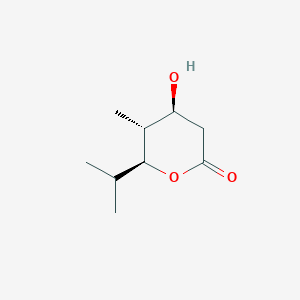

![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)

